
Lanreotide (Deamidized)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .
Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .
Analyse Des Réactions Chimiques
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter its activity or stability.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents like iodine or air oxidation.
Reduction: Often uses reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes various protecting groups and deprotecting agents to achieve selective modifications.
Major Products Formed:
Oxidation: Formation of Lanreotide with disulfide bonds.
Reduction: Lanreotide with free thiol groups.
Substitution: Modified Lanreotide with altered pharmacokinetic properties.
Applications De Recherche Scientifique
Lanreotide (Deamidized) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting formulations for sustained drug release.
Mécanisme D'action
Lanreotide exerts its effects by binding to somatostatin receptors, primarily SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparaison Avec Des Composés Similaires
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both are used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions not responsive to Lanreotide.
Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.
Propriétés
Formule moléculaire |
C54H68N10O11S2 |
|---|---|
Poids moléculaire |
1097.3 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
Clé InChI |
FTIFSMLZWNHQOQ-SCTWWAJVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O |
SMILES canonique |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


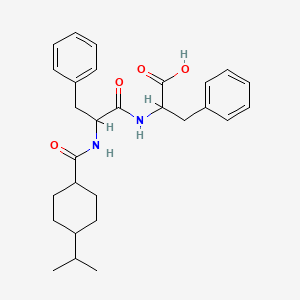


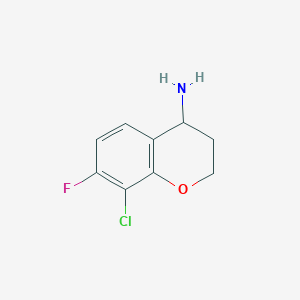
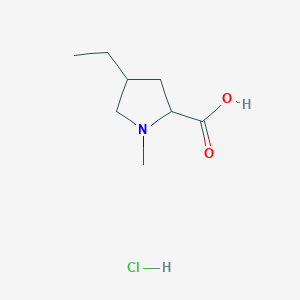
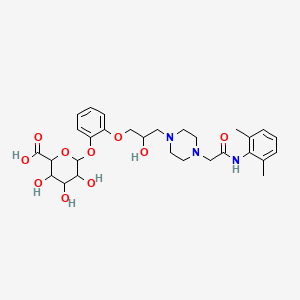
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

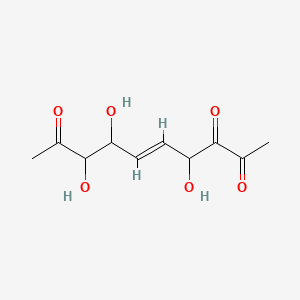
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
